

Navigating the Safety Profile of HS-Peg7-CH2CH2cooh: A Technical Guide

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Compound of Interest

Compound Name: HS-Peg7-CH2CH2cooh

Cat. No.: B12424817

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For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker **HS-Peg7-CH2CH2cooh**, a thiol-terminated polyethylene glycol (PEG) with a propionic acid end group, is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Understanding its safety profile is paramount for its responsible handling and application in research and development. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for **HS-Peg7-CH2CH2cooh**, based on an analysis of its constituent chemical moieties. Due to the absence of a specific SDS for this novel compound, this guide synthesizes data from related molecules, including polyethylene glycols, thiols, and carboxylic acids, to provide a comprehensive safety assessment.

Hazard Identification and Classification

HS-Peg7-CH2CH2cooh is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, based on the hazardous properties of its functional groups—the thiol (-SH) and the carboxylic acid (-COOH)—it is prudent to handle this compound with care. The primary potential hazards are anticipated to be skin and eye irritation.

Table 1: Inferred GHS Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	Causes serious eye irritation

Toxicological Data

Quantitative toxicological data for **HS-Peg7-CH2CH2cooh** is not available. The following table summarizes data for related compounds to provide an estimated toxicological profile.

Table 2: Toxicological Data for Related Compounds

Substance	Test	Route	Species	Value	Reference
Polyethylene Glycol 400	LD50	Oral	Rat	> 50,000 mg/kg	[1]
Propionic Acid	LD50	Oral	Rat	2600 mg/kg	[2]
Propionic Acid	LC50	Inhalation	Rat	> 19.7 mg/L (1 hr)	[2]
Propionic Acid	LD50	Dermal	Rabbit	500 mg/kg	[2]

The high LD50 value for polyethylene glycol suggests low acute oral toxicity for the PEG component of the molecule. Propionic acid, while having a higher toxicity, is present as a terminal group and its contribution to the overall toxicity of the larger PEGylated molecule is expected to be attenuated.

First Aid Measures

In the event of exposure to **HS-Peg7-CH2CH2cooh**, the following first aid measures are recommended:

- After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.
- After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue rinsing. Seek immediate medical attention.
- After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling and Storage

Handling:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Ensure adequate ventilation in the handling area.
- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place.
- Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Standard toxicological assessments are performed according to OECD guidelines. The following are detailed methodologies for key experiments relevant to assessing the safety of a novel chemical like **HS-Peg7-CH2CH2cooh**.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure) This method is used to assess the acute toxic effects of a substance when administered orally.[\[3\]](#)

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.
- Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute Eye Irritation/Corrosion - OECD 405 This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Animal Selection: Healthy, adult albino rabbits are typically used.
- Dose Administration: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied to the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation and scored for corneal opacity, iritis, conjunctival redness, and chemosis.
- Reversibility: If effects are present at 72 hours, observations continue for up to 21 days to assess reversibility.

Skin Sensitization - OECD 406 (Guinea Pig Maximisation Test) This test is designed to assess the potential of a substance to induce skin sensitization.

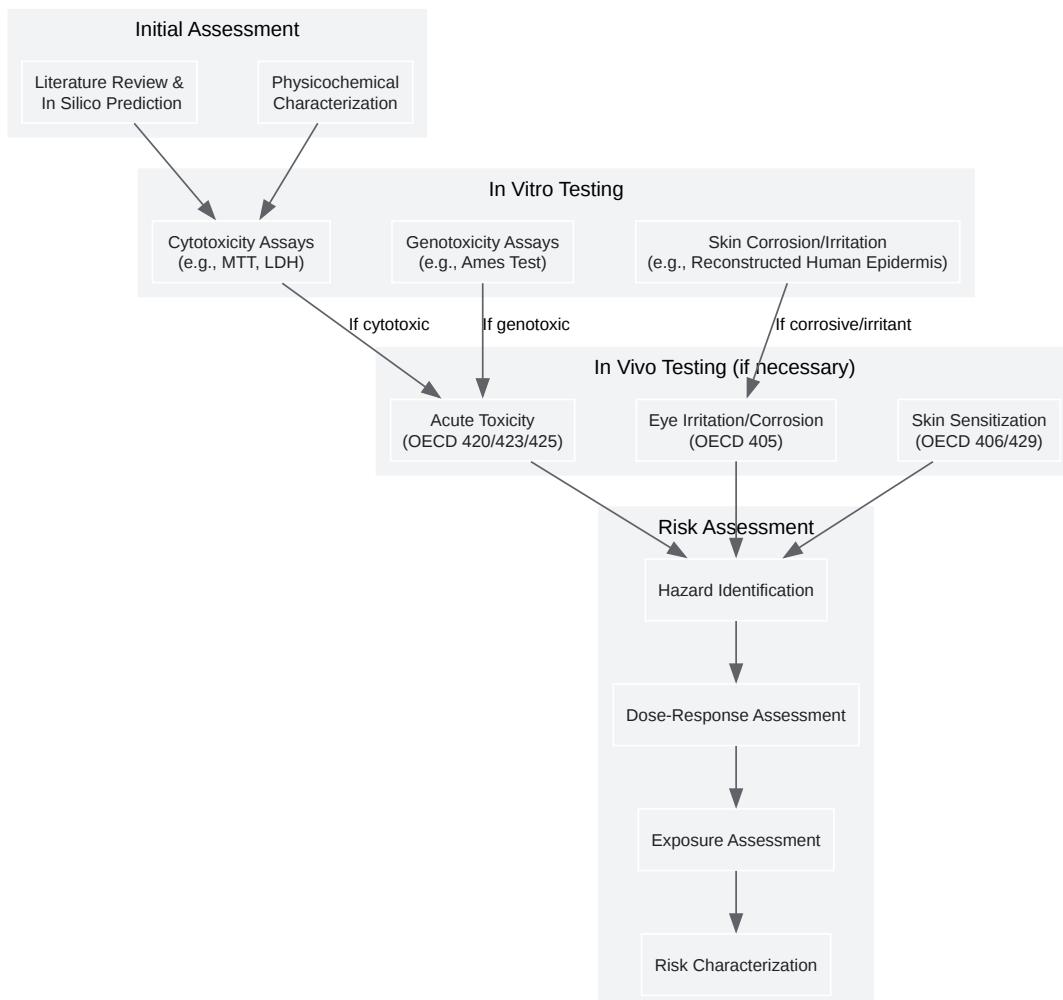
- Animal Selection: Young, healthy albino guinea pigs are used.

- Induction Phase:
 - Day 0: Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are made in the scapular region.
 - Day 7: A topical application of the test substance is applied to the same site.
- Challenge Phase:
 - Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.
- Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

Visualizations

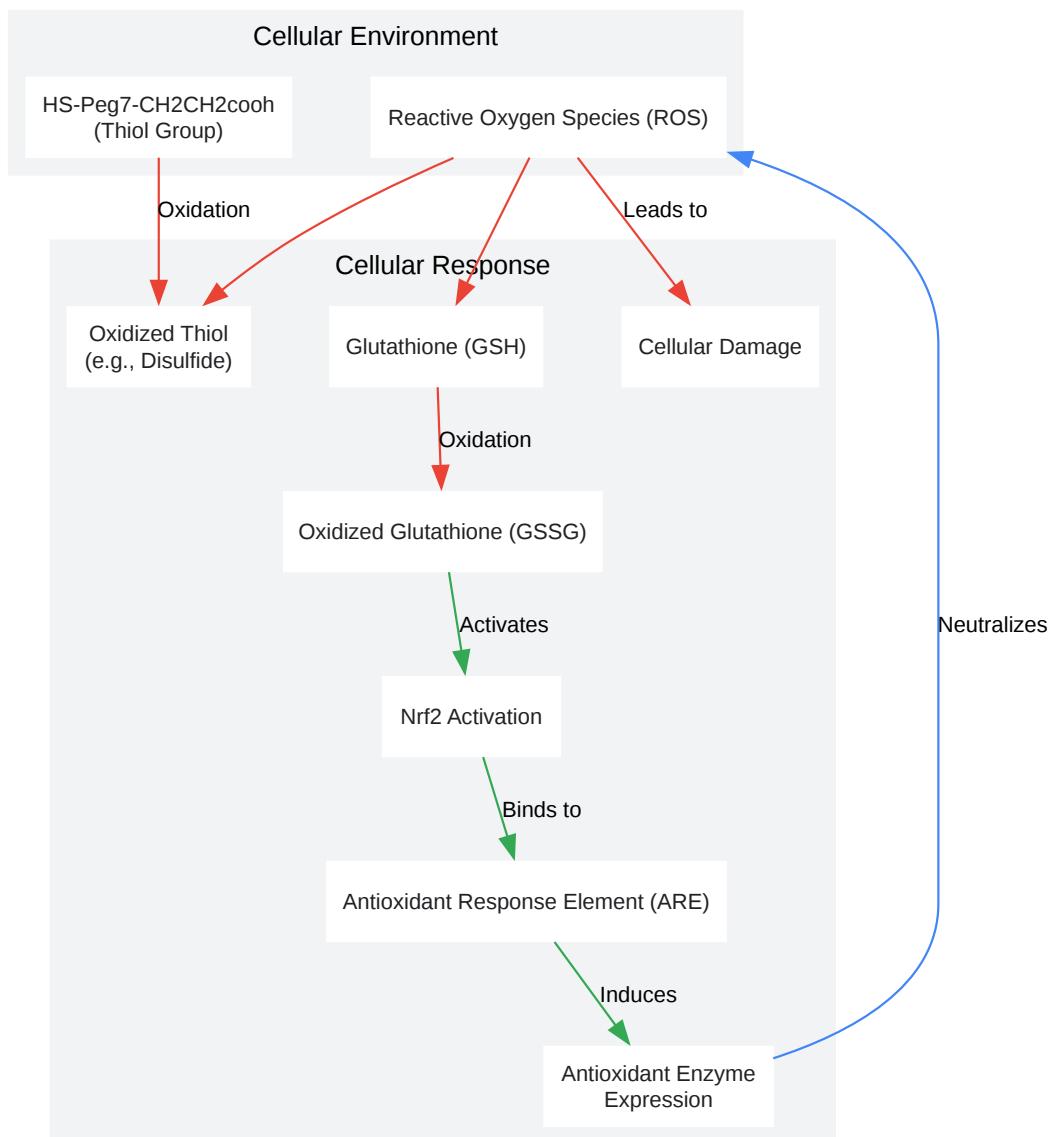
The following diagrams illustrate the logical workflow for safety assessment and a potential signaling pathway related to the biological activity of thiol-containing compounds.

Figure 1. Safety Assessment Workflow for a Novel Chemical

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Caption: Figure 1. Safety Assessment Workflow for a Novel Chemical

Figure 2. Simplified Thiol-Mediated Oxidative Stress Pathway

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Caption: Figure 2. Simplified Thiol-Mediated Oxidative Stress Pathway

Conclusion

While a specific Safety Data Sheet for **HS-Peg7-CH2CH2cooh** is not publicly available, a comprehensive safety assessment can be inferred by examining its constituent chemical moieties. The polyethylene glycol backbone suggests low overall toxicity. However, the presence of the terminal thiol and carboxylic acid groups necessitates careful handling to avoid potential skin and eye irritation. Researchers and drug development professionals should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and adequate ventilation. For definitive safety and toxicological data, it is recommended to commission specific studies following established OECD guidelines. This proactive approach to safety ensures the responsible and effective utilization of this versatile chemical linker in advancing scientific research and therapeutic development.

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